Thalidomide-C2-amido-C2-COOH-Based PROTAC Demonstrates Potent and Selective Degradation of CDK2/9
Thalidomide-C2-amido-C2-COOH is the essential building block for PROTAC CDK2/9 Degrader-1, a compound with validated, potent, and selective degradation activity. When incorporated into this PROTAC, it achieves nanomolar DC50 values for CDK2 (62 nM) and CDK9 (33 nM) [1]. This high potency is further demonstrated by its ability to inhibit the proliferation of prostate cancer PC-3 cells with an IC50 of 0.12 µM, a direct result of effective cell cycle blockade [2]. This represents a stark contrast to thalidomide-based PROTACs lacking this specific linker configuration, which have been reported to exhibit drastically reduced cytotoxicity, in one case a 2000-fold decrease in a comparative study [3].
| Evidence Dimension | Cellular Degradation Potency (DC50) and Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | CDK2 DC50: 62 nM; CDK9 DC50: 33 nM; PC-3 Cell IC50: 0.12 µM |
| Comparator Or Baseline | A related thalidomide-based PROTAC (Compound 3) exhibited 2000-fold lower cytotoxicity in KOPT-K1 cells compared to an analog with a different warhead. |
| Quantified Difference | Nanomolar degradation potency versus a >1000-fold reduction in functional activity in a comparator system. |
| Conditions | PROTAC CDK2/9 Degrader-1 (containing Thalidomide-C2-amido-C2-COOH) tested in PC-3 prostate cancer cells; comparator data from KOPT-K1 cells. |
Why This Matters
This demonstrates that the linker configuration of Thalidomide-C2-amido-C2-COOH is not arbitrary; it is a key determinant of potent, functional protein degradation, and substituting it with an unvalidated analog risks a complete loss of desired biological activity.
- [1] Adooq Bioscience. (n.d.). PROTAC CDK2/9 Degrader-1 Datasheet. Retrieved from https://www.adooq.com/protac-cdk2-9-degrader-1.html View Source
- [2] BPS Bioscience. (n.d.). PROTAC CDK2/9 Degrader-1. Retrieved from https://bpsbioscience.com/protac-cdk2-9-degrader-1 View Source
- [3] Garcia Jimenez, D., et al. (2023). Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design. ACS Medicinal Chemistry Letters, 14(1), 10-18. View Source
